molecular formula C18H14F3N3OS2 B2583356 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-30-3

2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2583356
CAS No.: 392301-30-3
M. Wt: 409.45
InChI Key: BXAMEYNGWZXQEE-UHFFFAOYSA-N
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Description

2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that features a complex structure incorporating a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction, typically using benzyl halides.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the thiadiazole derivative with 2-methylbenzoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzyl and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, trifluoromethyl iodide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable component in the design of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the trifluoromethyl group often enhances the biological activity of compounds, making them more effective in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, including enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential bioactivity and stability. It may also find applications in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the thiadiazole ring may participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application, whether it be antimicrobial activity, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorobenzyl group instead of a trifluoromethyl group.

    2-methyl-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Contains a methylbenzyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it distinct from similar compounds and potentially more effective in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-4-2-3-5-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-8-13(9-7-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMEYNGWZXQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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